molecular formula C32H28O10 B1247406 rivulobirin A

rivulobirin A

Cat. No. B1247406
M. Wt: 572.6 g/mol
InChI Key: AVODUFXCUYKMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rivulobirin A is a natural product found in Pleurospermum rivulorum, Heracleum candicans, and Heracleum rapula with data available.

Scientific Research Applications

Discovery and Structural Analysis

Rivulobirin A, a bicoumarin compound, was first isolated from the underground part of Pleurospermum rivulorum. Its structure and properties were determined through spectral evidence, marking a significant discovery in the field of natural product chemistry (Xiao et al., 1997).

Novel Spirobicoumarins

Further research on Pleurospermum rivulorum led to the discovery of rivulobirins C and D, two novel spirobicoumarins. These compounds are characterized as stereoisomers with different configurations at the C-2 position. This discovery expanded the understanding of coumarin derivatives in natural products (Taniguchi et al., 1998).

Pharmacological Implications

Rivulobirin A has been studied for its potential pharmacological implications. Notably, it has shown inhibitory effects against P-glycoprotein (P-gp) and Cytochrome P450 3A4 (CYP3A4), enzymes involved in drug metabolism. This suggests that rivulobirin A could have significant implications in drug-drug interactions and the pharmacokinetics of medications (Iwanaga et al., 2010).

properties

Product Name

rivulobirin A

Molecular Formula

C32H28O10

Molecular Weight

572.6 g/mol

IUPAC Name

9-[2-[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl]oxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C32H28O10/c1-17(2)22(15-38-30-26-20(9-11-36-26)13-18-5-7-24(34)40-28(18)30)42-32(3,4)23(33)16-39-31-27-21(10-12-37-27)14-19-6-8-25(35)41-29(19)31/h5-14,22-23,33H,1,15-16H2,2-4H3

InChI Key

AVODUFXCUYKMAY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)OC(C)(C)C(COC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5)O

synonyms

rivulobirin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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